Dovitinib lactate is a potent, multi-targeted, small molecule inhibitor of receptor tyrosine kinases (RTKs). [, ] It acts on type III-V RTKs, including vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1, 2, and 3, platelet-derived growth factor receptor beta (PDGFRβ), c-KIT, and fms-like tyrosine kinase 3 (FLT3). [, , ] This compound exhibits anti-angiogenic properties by targeting these RTKs, which are involved in tumor growth and neovascularization. [, , ]
The synthesis of dovitinib lactate involves several steps that typically start with the preparation of the core structure of dovitinib. The lactate form is generated by reacting dovitinib with lactic acid or its derivatives. The synthesis can be optimized through various methods such as:
The specific reaction conditions, including temperature, time, and concentration of reactants, are critical for maximizing yield and purity.
Dovitinib lactate undergoes various chemical reactions that are significant for its pharmacological activity:
Dovitinib lactate exerts its anticancer effects primarily through the inhibition of multiple receptor tyrosine kinases. The mechanism includes:
Experimental data indicate that it can significantly reduce levels of chemokines associated with cancer progression, such as CCL2 and CCL5 .
Dovitinib lactate exhibits several relevant physical and chemical properties:
These properties are crucial for formulation development and therapeutic applications.
Dovitinib lactate is primarily used in cancer research due to its ability to inhibit multiple signaling pathways associated with tumor growth. Its applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3